molecular formula C8H7ClN2O B3348383 (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 167884-21-1

(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B3348383
CAS No.: 167884-21-1
M. Wt: 182.61 g/mol
InChI Key: LBTVHGIKVRERIX-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridines in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine (B132010) nucleus is of great interest to synthetic and medicinal chemists due to its presence in numerous commercially available drugs and clinical candidates. nih.gov This scaffold is associated with a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system modulating effects. nih.govrsc.org The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. bio-conferences.org The development of novel synthetic methodologies to access diverse derivatives of this scaffold remains an active area of research. bio-conferences.orgresearchgate.net

Strategic Position of (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol within This Chemical Class

This compound stands out as a key intermediate in the synthesis of more complex and highly functionalized imidazo[1,2-a]pyridine derivatives. Its strategic importance lies in the specific arrangement of its functional groups. The chloro group at the 3-position and the methanol (B129727) group at the 6-position provide orthogonal handles for further chemical modifications. The 3-chloro substituent is particularly valuable for introducing diversity through various cross-coupling reactions, while the 6-methanol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, serving as a linchpin for the attachment of different side chains or molecular fragments.

A notable application of this compound is in the synthesis of potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors. For instance, this compound is a documented precursor in the synthesis of Volitinib, a c-Met inhibitor that has been investigated for the treatment of various cancers. nih.gov The synthesis of such complex molecules underscores the role of this compound as a crucial building block in medicinal chemistry.

Overview of Current Academic Research Trends Related to Substituted Imidazo[1,2-a]pyridines

Current academic research on substituted imidazo[1,2-a]pyridines is multifaceted and dynamic. A significant trend is the development of novel, efficient, and sustainable synthetic methods to construct and functionalize the imidazo[1,2-a]pyridine core. bio-conferences.orgresearchgate.net This includes the exploration of one-pot, multi-component reactions and the use of innovative catalytic systems. mdpi.com

Another major research thrust is the design and synthesis of new imidazo[1,2-a]pyridine derivatives with tailored biological activities. Researchers are actively exploring their potential as inhibitors of various kinases, including PI3K, and as agents targeting other critical pathways in diseases like cancer. nih.gov Furthermore, the unique photophysical properties of some imidazo[1,2-a]pyridine derivatives are being harnessed for applications in bioimaging and as fluorescent probes. nih.gov The ability to systematically modify the scaffold at different positions allows for the creation of large chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds. rsc.org The ongoing exploration of this chemical space promises to unveil new therapeutic agents and research tools in the years to come.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTVHGIKVRERIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Chloroimidazo 1,2 a Pyridin 6 Yl Methanol

Retrosynthetic Analysis of the (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol Core

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves the disconnection of the imidazo[1,2-a]pyridine (B132010) core, a common strategy for this class of compounds. The primary disconnection breaks the N1-C2 and C3-N4 bonds of the imidazole (B134444) ring, leading back to a substituted 2-aminopyridine (B139424) precursor.

This retrosynthetic strategy suggests that the imidazo[1,2-a]pyridine ring can be constructed from a 5-substituted-2-aminopyridine and a three-carbon synthon. The chloro group at the C-3 position can be introduced either during the cyclization step or as a subsequent functionalization of the pre-formed imidazo[1,2-a]pyridine ring. The methanol (B129727) group at the C-6 position would ideally be present on the initial 2-aminopyridine starting material, or it could be introduced via functional group interconversion at a later stage.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Precursors
This compound 2-Amino-5-(hydroxymethyl)pyridine and a suitable chloro-substituted three-carbon electrophile
6-(Hydroxymethyl)imidazo[1,2-a]pyridine (for subsequent chlorination)

Classical Synthetic Approaches to Imidazo[1,2-a]pyridine Derivatives

Classical methods for the synthesis of the imidazo[1,2-a]pyridine scaffold remain highly relevant and provide a foundation for accessing the target molecule.

Cyclization Reactions

The most traditional and widely used method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. To synthesize the core of the target molecule, one could react 2-amino-5-(hydroxymethyl)pyridine with a chloro-substituted α-halocarbonyl compound. For instance, 1,1,2-trichloroacetaldehyde could potentially serve as the three-carbon synthon, leading to the formation of the 3-chloroimidazo[1,2-a]pyridine (B2943613) ring in a single step.

Alternatively, the cyclization can be achieved using other reagents. For example, the reaction of 2-aminopyridines with α-bromo/chloroketones is a well-established, often catalyst-free method. bio-conferences.org

Functional Group Interconversions at C-3 and C-6 Positions

Should a direct cyclization to form the 3-chloro derivative prove challenging, an alternative strategy involves the functionalization of a pre-formed imidazo[1,2-a]pyridine ring. The C-3 position of the imidazo[1,2-a]pyridine nucleus is known to be nucleophilic and susceptible to electrophilic substitution. Therefore, 6-(hydroxymethyl)imidazo[1,2-a]pyridine could be synthesized first, followed by chlorination at the C-3 position using a suitable chlorinating agent like N-chlorosuccinimide (NCS). jmchemsci.com

Similarly, the methanol group at the C-6 position can be introduced via functional group interconversion. For example, a 6-bromoimidazo[1,2-a]pyridine (B40293) derivative could be subjected to a palladium-catalyzed coupling reaction with a suitable formaldehyde (B43269) equivalent or a protected hydroxymethyl group, followed by deprotection.

Functionalization Step Reagents and Conditions
C-3 Chlorination N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724). jmchemsci.com
C-6 Hydroxymethylation (from a halo-precursor) Palladium catalyst, a suitable ligand, and a hydroxymethyl source.

Modern Synthetic Techniques for Imidazo[1,2-a]pyridine Construction

Modern synthetic methods offer advantages in terms of reaction efficiency, milder conditions, and the ability to generate molecular diversity.

Microwave-Assisted Synthesis Methodologies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. sci-hub.seacs.org The synthesis of the imidazo[1,2-a]pyridine core can be greatly accelerated using microwave assistance. sci-hub.se For the synthesis of this compound, the condensation of 2-amino-5-(hydroxymethyl)pyridine with a suitable α-halocarbonyl could be performed under microwave irradiation to expedite the formation of the heterocyclic ring. sci-hub.seacs.org This approach offers a greener and more efficient alternative to conventional heating. nih.gov

Reaction Conventional Method Microwave-Assisted Method
Imidazo[1,2-a]pyridine synthesis Refluxing for several hours Minutes under microwave irradiation sci-hub.seacs.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying purification procedures. bio-conferences.orgresearchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgnih.gov While the target molecule is not a 3-amino derivative, variations of MCRs could be envisioned.

A potential three-component reaction for the synthesis of the imidazo[1,2-a]pyridine core could involve a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. researchgate.netmdpi.com To obtain the desired substitution pattern, 5-(hydroxymethyl)-2-aminopyridine would be used as the pyridine (B92270) component. The introduction of the chloro group at the C-3 position within an MCR framework would require a specifically designed chlorinated component.

Multi-Component Reaction Reactants Potential for Target Synthesis
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, Isocyanide bio-conferences.orgnih.gov Adaptable by using 5-(hydroxymethyl)-2-aminopyridine. Requires a strategy to introduce the C-3 chloro group.

Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis

The construction of the imidazo[1,2-a]pyridine skeleton is frequently achieved through catalytic methods, which offer advantages in terms of efficiency, milder reaction conditions, and selectivity. researchgate.net Transition-metal catalysis, in particular, has been extensively explored. researchgate.net

Copper-catalyzed reactions are among the most prevalent, facilitating various synthetic strategies such as oxidative cyclization, annulation, and multicomponent reactions. researchgate.netnih.govorganic-chemistry.org For instance, a one-pot procedure involving aminopyridines and nitroolefins utilizes a copper(I) catalyst with air as the oxidant to construct the imidazo[1,2-a]pyridine ring. organic-chemistry.org This approach is noted for its adherence to green chemistry principles. organic-chemistry.org

Molecular iodine has also emerged as an inexpensive, readily available, and environmentally benign catalyst for the synthesis of this scaffold. rsc.orgacs.orgnih.gov It effectively catalyzes multicomponent reactions, such as the condensation of 2-aminopyridine, an aldehyde, and an isocyanide, to afford substituted imidazo[1,2-a]pyridines in good yields at room temperature. rsc.orgrsc.org

Other metal catalysts, including iron, palladium, and yttrium, have also been successfully employed. bio-conferences.orgmdpi.comresearchgate.net Iron(III) chloride (FeCl3) has been identified as a superior Lewis acid catalyst for the cascade reaction between 2-aminopyridines and nitroolefins. bio-conferences.org Yttrium(III) triflate (Y(OTf)3) has proven effective in catalyzing three-component aza-Friedel–Crafts reactions for the C3-alkylation of the imidazo[1,2-a]pyridine core. mdpi.comnih.gov Furthermore, catalyst-free approaches have been developed, often relying on microwave irradiation or solvent-free conditions at elevated temperatures to drive the reaction. bio-conferences.orgscielo.br

A significant strategy for generating structural diversity is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). nih.govnih.gov This acid-catalyzed, one-pot condensation of an aminoazine, an aldehyde, and an isocyanide is a highly efficient method for producing diversely substituted 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.commdpi.comwestminster.ac.uk

Optimization of Reaction Conditions and Yields

The efficiency and outcome of synthetic routes toward the imidazo[1,2-a]pyridine core, and by extension this compound, are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the specific catalyst system.

The selection of a solvent can significantly influence reaction rates, yields, and even the feasibility of a synthetic pathway. In the copper-catalyzed synthesis from aminopyridines and nitroolefins, dimethylformamide (DMF) was identified as the optimal solvent, leading to yields of up to 90%. organic-chemistry.org

In other systems, different solvents have been found to be effective. For iodine-catalyzed multicomponent reactions, ethanol (B145695) provided excellent yields, whereas solvents like methanol, water, acetonitrile, dichloromethane, and toluene (B28343) resulted in lower to moderate yields. rsc.org This highlights the critical role of the solvent in mediating the catalytic cycle and stabilizing intermediates.

The principles of green chemistry have driven the exploration of more environmentally benign solvent systems. Water has been successfully used as a medium for iodine-catalyzed, ultrasound-assisted syntheses. acs.orgnih.gov Furthermore, sustainable solvents such as eucalyptol (B1671775) have been employed in GBB-3CR reactions. researchgate.net A significant advancement has been the development of solvent-free reaction conditions, which not only align with green chemistry principles but also simplify product purification. bio-conferences.orgrsc.org

Table 1: Effect of Solvent on Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

EntrySolventYield (%)Reference
1EthanolExcellent rsc.org
2Methanol (MeOH)Moderate-Low rsc.org
3Water (H₂O)Moderate-Low rsc.org
4Acetonitrile (ACN)Moderate-Low rsc.org
5Dichloromethane (DCM)Moderate-Low rsc.org
6TolueneModerate-Low rsc.org

Temperature is a critical parameter for controlling reaction kinetics. For the Cu(I)-catalyzed synthesis using air as an oxidant, the ideal temperature was determined to be 80°C. organic-chemistry.org However, many modern protocols are designed to proceed under milder conditions. For example, iodine-catalyzed multicomponent condensations can be performed efficiently at room temperature. rsc.orgrsc.org Other catalyst-free methods may require elevated temperatures, such as 60°C, to proceed. bio-conferences.org

Microwave irradiation has been adopted as a non-conventional energy source to dramatically accelerate reaction rates and improve yields. bio-conferences.org This technique efficiently transfers energy to the reaction mixture, allowing for rapid heating and often enabling reactions to be completed in minutes rather than hours, as demonstrated in the synthesis of various imidazo[1,2-a]pyridine derivatives. bio-conferences.orgmdpi.com

The choice of catalyst and its concentration are pivotal for optimizing the synthesis of imidazo[1,2-a]pyridines. In a comparative study of Lewis acids for the reaction of nitroolefins with 2-aminopyridines, FeCl₃ was found to be superior to other catalysts like AlCl₃, ZnCl₂, and Cu(OTf)₂. bio-conferences.org Similarly, in a copper-catalyzed system, CuBr proved to be the most effective catalyst for achieving high yields. organic-chemistry.org

The catalyst loading is also a key variable to optimize. For iodine-catalyzed reactions, loadings of 5 mol% to 20 mol% have been reported as optimal, providing a balance between reaction efficiency and cost-effectiveness. rsc.orgacs.org In the GBB reaction, catalysts such as scandium triflate (Sc(OTf)₃) are used in catalytic amounts to facilitate the condensation and cyclization steps. nih.gov The development of heterogeneous catalysts, such as a copper(I) complex supported on magnetic nanoparticles, offers the advantage of easy separation and recyclability, further enhancing the sustainability of the synthetic process. nih.gov

Table 2: Comparison of Catalysts in the Synthesis of 3-Unsubstituted Imidazo[1,2-a]pyridines

CatalystRelative PerformanceReference
FeCl₃Superior bio-conferences.org
AlCl₃Inferior to FeCl₃ bio-conferences.org
ZnCl₂Inferior to FeCl₃ bio-conferences.org
LaCl₃Inferior to FeCl₃ bio-conferences.org
In(OTf)₃Inferior to FeCl₃ bio-conferences.org
Cu(OTf)₂Inferior to FeCl₃ bio-conferences.org

Stereochemical Control and Regioselectivity in Synthesis

For substituted imidazo[1,2-a]pyridines like this compound, controlling the position of substituents on the bicyclic ring is paramount. Regioselectivity is a major focus in the development of synthetic methodologies for this scaffold.

Many synthetic methods exhibit high regioselectivity. For example, an iron-catalyzed aerobic oxidative diamination of nitroalkenes with 2-aminopyridine yields 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org Similarly, photocatalyzed C-H nitrosylation of the imidazo[1,2-a]pyridine core occurs with excellent site selectivity at the C3 position. organic-chemistry.org

The classic Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone, proceeds via initial alkylation of the endocyclic pyridine nitrogen, which dictates the final regiochemical outcome of the cyclization. bio-conferences.orgscielo.br The regioselectivity of the synthesis can also be controlled through catalyst choice and reaction design. For instance, a concise and efficient synthesis of imidazo[1,2-a]-pyridines was developed through regioselective aza-ene additions and cyclic–condensation reactions under catalyst-free conditions. rsc.org The GBB reaction is also valuable in this context, as the selection of the three starting components (aminoazine, aldehyde, isocyanide) directly controls the substitution pattern at the C2 and C3 positions of the resulting imidazo[1,2-a]pyridine ring. nih.gov The synthesis of a 3-fluoro-imidazopyridine derivative has been achieved through a facile, three-step, one-pot procedure that demonstrates high regioselectivity. acs.org

While the synthesis of this compound itself is not extensively detailed in the literature, the regiocontrol required for its construction would rely on selecting an appropriately substituted 2-aminopyridine precursor, such as a 5-chloro-2-aminopyridine, to ensure the chlorine atom is positioned at the 6-position of the final imidazo[1,2-a]pyridine product. The introduction of the chloro group at the 3-position and the methanol group at the 6-position (via a suitable precursor) would depend on the specific multi-step synthetic strategy employed, leveraging these established regioselective methodologies.

Chemical Reactivity and Derivatization Studies of 3 Chloroimidazo 1,2 a Pyridin 6 Yl Methanol

Reactivity of the Imidazo[1,2-a]pyridine (B132010) Heterocyclic System

The imidazo[1,2-a]pyridine bicycle is an electron-rich heteroaromatic system. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a unique electronic environment that dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The imidazo[1,2-a]pyridine system exhibits a nuanced reactivity towards electrophiles. While the pyridine ring itself is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, the fused electron-rich imidazole ring modulates this behavior. wikipedia.orgquimicaorganica.org Electrophilic attack preferentially occurs on the five-membered imidazole ring, specifically at the C-3 position, which is the most electron-rich and nucleophilic site. researchgate.netstackexchange.comnih.gov

In the case of (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol, the C-3 position is already substituted. Consequently, electrophilic attack on the pyridine ring (positions C-5, C-7, and C-8) would require forcing conditions. quora.com The pyridine nitrogen significantly reduces the ring's nucleophilicity, making substitution much more difficult compared to benzene. wikipedia.orgaklectures.com Reactions such as nitration or halogenation on the pyridine portion of the scaffold generally require harsh conditions, and regioselectivity can be a significant challenge. quimicaorganica.orgquora.com For instance, the nitration of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine with a mixture of nitric and sulfuric acid selectively yields the 3-nitro derivative, again highlighting the strong directing effect towards the imidazole ring. mdpi.com Direct functionalization of the pyridine ring via EAS on a C-3 substituted imidazo[1,2-a]pyridine is not a commonly employed synthetic strategy.

Nucleophilic Substitution Reactions on the Imidazole Ring

Direct nucleophilic substitution on the imidazole ring of the imidazo[1,2-a]pyridine system is an uncommon transformation unless a suitable leaving group is present. The C-H bonds at the C-2 position are not susceptible to direct displacement by nucleophiles. The primary mode of nucleophilic attack on the imidazo[1,2-a]pyridine core typically occurs on the pyridine ring, especially if activated by a leaving group at the C-2 or C-4 positions (relative to the pyridine nitrogen). stackexchange.comyoutube.com

However, in highly activated systems, nucleophilic substitution can occur. For example, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles have been shown to displace the 2-cyano group, demonstrating that with strong electron-withdrawing groups, the C-2 position can be rendered susceptible to nucleophilic attack. researchgate.net For the specific compound this compound, which lacks such strong activation at C-2, this type of reaction is not anticipated under normal conditions. The functionalization at the C-2 position is generally considered challenging due to its passivity towards electrophilic attack and the lack of a facile pathway for nucleophilic substitution. tandfonline.comresearchgate.net

Transformations Involving the Chloro Substituent at C-3

The chloro group at the C-3 position is the primary site for a multitude of synthetic derivatizations, serving as a versatile handle for introducing molecular diversity through various metal-mediated and substitution reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be trapped with various electrophiles. For 3-chloro-substituted pyridines and related heterocycles, this reaction is typically performed at low temperatures using strong bases like organolithium reagents. For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) can be achieved, and the resulting organolithium species can undergo further reactions. nih.govresearchgate.net This methodology provides a route to C-3 functionalized pyridines that are not accessible through other means. While specific examples for this compound are not extensively documented in readily available literature, the principle is applicable to the 3-chloroimidazo[1,2-a]pyridine (B2943613) scaffold, enabling the formation of a C-3 carbanion equivalent for subsequent carbon-carbon or carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C-3 chloro atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between aryl halides and organoboron compounds. The 3-chloroimidazo[1,2-a]pyridine core is a competent substrate for Suzuki coupling. Studies have shown that 3-haloimidazo[1,2-a]pyridines can be efficiently coupled with various arylboronic acids to produce 3-arylimidazo[1,2-a]pyridines in good yields. researchgate.netrsc.orgnih.govresearchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a suitable base.

Coupling Partner 1 (Halide)Coupling Partner 2 (Boronic Acid)Catalyst SystemBaseSolventYield (%)Reference
3-Chloro-6-methylimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O81 nih.gov
3-Bromo-6-chloroimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O85 nih.gov
3-Chloroimidazo[1,2-a]pyridine4-Tolylboronic acid(SIPr)Pd(allyl)ClK3PO4Toluene (B28343)85 medjchem.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org It is a reliable method for introducing alkynyl moieties onto the imidazo[1,2-a]pyridine scaffold at the C-3 position. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation has been used in the synthesis of various complex molecules, including imidazopyridine derivatives. wikipedia.org

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
3-Iodoimidazo[1,2-a]pyridinePhenylacetylenePd(PPh3)2Cl2, CuIEt3NDMF85Generic Example
3-Bromo-6-phenylimidazo[1,2-a]pyridineEthynyltrimethylsilanePd(PPh3)4, CuIDIPATHF92Generic Example

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org It represents a key method for synthesizing C-3 amino-substituted imidazo[1,2-a]pyridines. The reaction has a broad scope, accommodating a wide range of primary and secondary amines and aryl halides. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the success and wide applicability of this transformation. researchgate.net

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
3-Bromoimidazo[1,2-a]pyridineMorpholinePd2(dba)3, XantphosNaOtBuToluene95Generic Example
3-Chloro-6-methylimidazo[1,2-a]pyridineAnilinePd(OAc)2, BINAPCs2CO3Dioxane88Generic Example

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the C-3 position in imidazo[1,2-a]pyridines. The bridgehead nitrogen atom acts as an electron-withdrawing group, activating the C-3 position towards nucleophilic attack. This allows for the direct displacement of the chloro substituent by a variety of nucleophiles. youtube.com

While SNAr reactions on pyridine itself typically occur at the 2- and 4-positions stackexchange.comyoutube.com, the electronic properties of the fused imidazo[1,2-a]pyridine system make C-3 susceptible. Research on related 3-nitroimidazo[1,2-a]pyridine (B1296164) systems has shown that sulfur nucleophiles can readily displace the 3-nitro group, which is a strong leaving group. researchgate.netacs.org In another example, sodium thiophenolate was shown to displace both a C-2 chloromethyl group and a C-8 bromo group in a 3-nitroimidazo[1,2-a]pyridine derivative, demonstrating the viability of SNAr on this scaffold. mdpi.com It is expected that strong nucleophiles, such as thiolates, alkoxides, and amines, can displace the C-3 chloro group from this compound, likely under thermal conditions.

Reactions of the Hydroxyl Group at C-6

The primary alcohol functionality at the C-6 position of this compound is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with a range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions. These reactions are typically catalyzed by an acid or a coupling agent. The resulting esters can serve as prodrugs or as intermediates for further synthetic manipulations.

Similarly, etherification reactions can be employed to introduce a variety of alkyl or aryl substituents. Common methods include the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide.

Reaction TypeReagentsProduct Class
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst(3-Chloroimidazo[1,2-a]pyridin-6-yl)methyl ester
EtherificationAlkyl Halide (R-X), Base(3-Chloroimidazo[1,2-a]pyridin-6-yl)methyl ether

These reactions are fundamental in medicinal chemistry for modifying properties such as lipophilicity, metabolic stability, and target engagement.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

Controlled oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde, or the carboxylic acid, 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. The synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid has been documented as a key step in the development of various bioactive molecules.

ProductOxidizing Agent
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acidPotassium permanganate (KMnO4), Jones reagent

The resulting aldehydes and carboxylic acids are valuable synthetic intermediates, enabling a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and amide bond formations.

Mitsunobu Reactions

The Mitsunobu reaction provides a powerful method for the conversion of the hydroxyl group of this compound to a variety of other functional groups with inversion of stereochemistry, although the primary alcohol in this case is achiral. nih.gov This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by a nucleophile. A wide range of nucleophiles can be employed, including carboxylic acids (leading to esters), phenols (leading to ethers), imides, and other acidic compounds. nih.gov While direct substitution of the hydroxyl group with an azide (B81097) using hydrazoic acid in a Mitsunobu reaction can sometimes be inefficient, this reaction is a versatile tool for introducing nitrogen-containing functionalities.

Development of Novel Synthetic Analogues and Derivatives

The derivatization of this compound is a key strategy in the discovery of new drug candidates. By systematically modifying the structure of the parent molecule, researchers can explore the structure-activity relationships and optimize the pharmacological profile.

Structure-Activity Relationship (SAR) Focused Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For imidazo[1,2-a]pyridine derivatives, modifications at various positions of the heterocyclic core have been shown to significantly impact their biological effects.

In the context of developing potent RAF inhibitors, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed and synthesized to explore the SAR. nih.gov Furthermore, a range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit significant activity against colon cancer cell lines. nih.gov The nature of the substituent at the C-6 position plays a critical role in the potency and selectivity of these compounds. For instance, in a series of phosphonopropionic acid derivatives, the nature of the substituent at the C-6 position of the imidazo[1,2-a]pyridine ring was found to be responsible for the compound's activity against Rab geranylgeranyl transferase (RGGT). frontiersin.org

Derivative ClassBiological Target/ActivityKey SAR Findings
Imidazo[1,2-a]pyridin-6-yl-benzamidesB-RAF V600EModifications explored for improved selectivity. nih.gov
6-Substituted imidazo[1,2-a]pyridinesColon CancerSubstituent at C-6 influences cytotoxic activity. nih.gov
6-Substituted phosphonopropionic acidsRab geranylgeranyl transferase (RGGT)C-6 substituent dictates inhibitory activity. frontiersin.org

Introduction of Diverse Pharmacophores

To enhance the therapeutic potential of this compound, various pharmacophores can be introduced into the molecule. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

The synthesis of novel imidazo[1,2-a]pyridine derivatives often involves the incorporation of other biologically active heterocyclic systems. For example, imidazo[1,2-a]pyridine-based compounds have been hybridized with other pharmacophores to create novel derivatives with potential anticonvulsant activity. The Groebke–Blackburn–Bienaymé three-component reaction is a common and efficient method for generating a library of such derivatives. mdpi.com

The versatility of the imidazo[1,2-a]pyridine scaffold allows for its combination with a wide range of other pharmacophoric units, leading to the development of new chemical entities with diverse biological activities. One-pot synthesis methodologies, such as the Groebke–Blackburn–Bienaymé reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been employed to create complex molecules incorporating the imidazo[1,2-a]pyridine core. mdpi.com

Mechanistic Investigations of Key Derivatization Reactions

The derivatization of this compound offers several avenues for structural modification, primarily targeting the chloro-substituent at the C3-position, the methanol (B129727) group at the C6-position, and direct C-H functionalization of the imidazo[1,2-a]pyridine core. Mechanistic investigations into these transformations, often drawing from studies on analogous chloro-heteroaromatic and benzyl (B1604629) alcohol systems, provide insights into the underlying reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The chloro-substituent at the C3-position of the imidazo[1,2-a]pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

The generally accepted catalytic cycle for these reactions, illustrated with a generic Suzuki-Miyaura coupling, involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the imidazo[1,2-a]pyridine substrate, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organoboron reagent (in the case of Suzuki-Miyaura) transfers its organic moiety to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

The efficiency of these reactions is highly dependent on the choice of ligand, base, and solvent. Sterically hindered biarylphosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction

ParameterValueCondition
Reaction Order (in substrate)1[Pd(PPh₃)₄] (5 mol%), K₂CO₃ (2 eq.), Toluene/H₂O
Reaction Order (in catalyst)1[Pd(PPh₃)₄] (5 mol%), K₂CO₃ (2 eq.), Toluene/H₂O
Activation Energy (Ea)85 kJ/mol[Pd(PPh₃)₄] (5 mol%), K₂CO₃ (2 eq.), Toluene/H₂O

Note: This data is representative and based on general observations for similar cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The electron-deficient nature of the imidazo[1,2-a]pyridine ring system, further activated by the electron-withdrawing chloro group, can facilitate nucleophilic aromatic substitution (SNAr) reactions at the C3-position. This pathway is particularly relevant for the introduction of nitrogen, oxygen, and sulfur nucleophiles.

The classical SNAr mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: A potent nucleophile attacks the electron-deficient carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The chloride ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of SNAr reactions is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the ability of the leaving group to depart. In some instances, particularly with less activated substrates or borderline nucleophiles, a concerted (SNAr) mechanism, where bond formation and bond breaking occur in a single transition state, has been proposed.

Derivatization of the Methanol Group

The primary alcohol functionality at the C6-position offers a versatile handle for a variety of derivatization reactions.

Esterification: The hydroxyl group can be readily converted to an ester via reaction with carboxylic acids, acid chlorides, or acid anhydrides. The mechanism of acid-catalyzed esterification (Fischer esterification) involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent determines the oxidation state of the product. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) will lead to the carboxylic acid. The mechanism of oxidation often involves the formation of a chromate (B82759) ester intermediate followed by an elimination step.

Table 2: Representative Reagents for Derivatization of the Methanol Group

Reaction TypeReagentProduct Functional Group
EsterificationAcetic Anhydride, PyridineEster
EtherificationSodium Hydride, Methyl IodideEther
Oxidation (to aldehyde)Pyridinium Chlorochromate (PCC)Aldehyde
Oxidation (to carboxylic acid)Potassium Permanganate (KMnO₄)Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, a complete assignment of all proton (¹H) and carbon (¹³C) signals is essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the imidazopyridine core, the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. For instance, the protons on the pyridine ring would exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) based on their coupling with adjacent protons. The methylene protons (CH₂) adjacent to the hydroxyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, and its chemical shift would be indicative of its attachment to the aromatic system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the imidazopyridine ring would confirm the bicyclic structure, while the signals for the chloro-substituted carbon and the methanol-bearing carbon would appear at characteristic chemical shifts.

2D NMR Techniques: To definitively assign all signals and confirm the connectivity, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY would reveal proton-proton couplings, helping to trace the connectivity of the protons within the pyridine ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of its molecular formula (C₈H₇ClN₂O). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Fragmentation Pattern Analysis: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Expected fragmentation could involve the loss of the methanol side chain, the chlorine atom, or cleavage of the imidazopyridine ring system, providing further corroboration of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching vibrations of the aromatic ring and the methylene group, C=C and C=N stretching vibrations within the imidazopyridine ring system (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the conjugated imidazopyridine ring system. The position of the absorption maxima (λₘₐₓ) and the molar absorptivity (ε) would be characteristic of this specific chromophore. Studies on similar imidazo[1,2-a]pyridine derivatives have shown that substituents can influence the position and intensity of these absorption bands.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation.

HPLC is a primary tool for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method would be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. A UV detector would be used for monitoring the elution, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Advanced Spectroscopic and Structural Elucidation Methodologies

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). spectralabsci.com This technology utilizes columns packed with sub-2 μm particles, which, when combined with instrumentation designed to handle high pressures, allows for more efficient separation of complex mixtures. cumbria.ac.uktsijournals.com For a compound such as (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol, which serves as a key intermediate in the synthesis of pharmacologically active molecules, UPLC is an invaluable tool for purity assessment, impurity profiling, and quality control throughout the manufacturing process.

The imidazopyridine scaffold is a common feature in many pharmaceutical compounds, and chromatographic methods are essential for their analysis. nih.gov While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the application of reversed-phase HPLC for related imidazopyridine derivatives has been documented. For instance, the purity of compounds like 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine has been determined using RP-HPLC with a C18 column and a methanol (B129727)/water gradient. mdpi.com Such methods can be readily transferred and optimized for a UPLC system, resulting in significantly shorter analysis times and improved separation efficiency. cumbria.ac.uk

The enhanced resolution offered by UPLC is particularly advantageous for separating this compound from its positional isomers, starting materials, and by-products, which may have very similar chemical structures. The ability to achieve baseline separation of all components in a reaction mixture is crucial for accurate quantification and for ensuring the purity of the final product. rsc.org The typical peak widths in UPLC are in the range of 1-2 seconds, which allows for the resolution of closely eluting peaks and reduces the likelihood of ion suppression when coupled with a mass spectrometer. tsijournals.com

In a research and development setting, UPLC can be employed for high-throughput screening of reaction conditions and for stability studies of this compound under various stress conditions. The rapid analysis times allow for a greater number of samples to be processed, accelerating the development timeline. spectralabsci.com

Below is a representative, hypothetical UPLC method that could be applied for the analysis of this compound, based on common practices for similar small pharmaceutical molecules.

Table 1: Illustrative UPLC Method for this compound Analysis

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Expected Retention Time ~2.5 minutes
Total Run Time 7 minutes

This table illustrates a typical starting point for method development. The actual parameters would require optimization to achieve the desired separation for any specific sample matrix. The use of a C18 stationary phase provides good retention for moderately polar compounds like this compound, while the acidic mobile phase ensures good peak shape. The rapid gradient allows for the elution of the main compound and any potential impurities within a short timeframe, highlighting the efficiency of UPLC. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 3 Chloroimidazo 1,2 a Pyridin 6 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of molecular systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are instrumental in predicting their stability and chemical reactivity. By employing methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and B3PW91 with basis sets like 6-311G(d,p), researchers can obtain optimized molecular geometries and a wealth of electronic information. nih.gov

For instance, in a study on the related compound 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, known as Alpidem, DFT calculations were performed to analyze its structural and electronic properties. nih.gov Such studies typically compute various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.

ParameterDefinitionSignificance
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from a system.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to a change in electron distribution.
Electrophilicity Index (ω)ω = μ2 / 2ηQuantifies the ability of a molecule to accept electrons.
Chemical Softness (S)S = 1 / 2ηThe reciprocal of hardness, indicating a higher reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and polarizability, as well as lower stability. nih.gov

In computational studies of imidazo[1,2-a]pyridine derivatives, the HOMO and LUMO energy levels are calculated to predict their reactivity. For example, in the analysis of Alpidem, the HOMO-LUMO energy gap was calculated to be 4.7951 eV using the B3LYP method, indicating high chemical reactivity and biological activity. nih.gov The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Compound AnalogueMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
AlpidemB3LYP/6-311G(d,p)-6.4016-1.60654.7951
AlpidemB3PW91/6-311G(d,p)-6.8662-0.83466.0316

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For derivatives of imidazo[1,2-a]pyridine, MEP maps can identify the most reactive sites. In the study of Alpidem, the MEP map revealed that the most negative potential was located around the oxygen and nitrogen atoms, making them likely sites for electrophilic interaction. The hydrogen atoms, in contrast, exhibited the most positive potential. nih.gov

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is crucial for understanding how a ligand might bind to a biological target.

Computational energy minimization studies, using methods like molecular mechanics or quantum mechanics, can be employed to calculate the potential energy surface of the molecule as a function of key dihedral angles. This allows for the identification of low-energy conformers that are likely to be populated at physiological temperatures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations and conformational analyses provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This technique is invaluable for understanding the flexibility of a molecule, its interactions with its environment (such as solvent molecules), and the stability of ligand-protein complexes.

In the context of imidazo[1,2-a]pyridine derivatives as potential drug candidates, MD simulations can be used to study the stability of their binding to a target protein. For example, in a study of novel imidazo[1,2-a]pyridine derivatives as anti-tubercular agents, MD simulations were performed to investigate the stability of the ligand-protein complexes. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often monitored to assess the stability of the complex.

Ligand-Based and Structure-Based Drug Design Approaches

Computational modeling plays a central role in both ligand-based and structure-based drug design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach, where computational algorithms are used to predict the preferred binding orientation and affinity of a ligand to a protein's active site.

The imidazo[1,2-a]pyridine scaffold has been extensively explored in drug design, particularly as an inhibitor of phosphatidylinositol 3-kinases (PI3K), which are implicated in cancer. mdpi.comnih.govacs.org In these studies, molecular docking simulations have been used to predict how derivatives of (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol might bind to the ATP-binding pocket of PI3Kα. These simulations have shown that the imidazo[1,2-a]pyridine core can form key hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Val851. mdpi.com The substituents at various positions on the scaffold can then be modified to optimize interactions with other parts of the active site, thereby improving potency and selectivity.

ApproachDescriptionApplication to Imidazo[1,2-a]pyridines
Ligand-Based DesignUtilizes information from known active ligands to design new ones.Development of pharmacophore models based on known PI3K inhibitors.
Structure-Based DesignRelies on the 3D structure of the biological target.Molecular docking of derivatives into the active site of PI3Kα to predict binding modes and affinities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key structural features.

Key Pharmacophoric Features:

Hydrogen Bond Donor (HBD): The hydroxyl group of the methanol (B129727) substituent at the C6 position.

Hydrogen Bond Acceptor (HBA): The nitrogen atom (N1) in the imidazo[1,2-a]pyridine ring system and the oxygen atom of the methanol group.

Aromatic Ring (AR): The bicyclic imidazo[1,2-a]pyridine core, which can engage in π-π stacking interactions.

Hydrophobic/Halogen Feature (HY/X): The chlorine atom at the C3 position, which can participate in hydrophobic or halogen bonding interactions.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. The goal of virtual screening is to identify novel compounds that match the pharmacophoric features and, therefore, have a high probability of binding to the same biological target. nih.govresearchgate.net An innovative pre-competitive virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis, demonstrating the power of this approach to rapidly expand chemical diversity and improve biological activity. nih.gov

Table 1: Illustrative Virtual Screening Hit List based on a Hypothetical Pharmacophore

Compound IDStructureKey Features MatchedFit Score
Hit-001HBD, HBA, AR, HY0.95
Hit-002HBD, HBA, AR0.91
Hit-003HBA, AR, HY0.88
Hit-004HBD, HBA, AR, HY0.85

This table is for illustrative purposes only. Fit scores are hypothetical values representing the degree of match to the pharmacophore model.

Molecular Docking Simulations with Hypothetical Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. nih.gov

Given the broad biological activities of imidazo[1,2-a]pyridine derivatives, several hypothetical targets are relevant. eco-vector.com For instance, they have been investigated as inhibitors of kinases like Nek2 and PI3Kα, as well as enzymes implicated in neurodegenerative diseases such as acetylcholinesterase (AChE). documentsdelivered.comnih.govmdpi.com

A docking simulation of this compound into a hypothetical kinase active site (e.g., PI3Kα) would likely show:

Hydrogen Bonding: The methanol group at C6 forming hydrogen bonds with amino acid residues like aspartate or serine in the hinge region of the kinase.

Aromatic Interactions: The imidazo[1,2-a]pyridine ring system forming π-stacking interactions with aromatic residues such as phenylalanine or tyrosine.

Halogen/Hydrophobic Interactions: The 3-chloro substituent occupying a hydrophobic pocket, potentially forming favorable halogen bonds.

Simulations could be extended to derivatives to explore how modifications affect binding affinity. For example, replacing the chloro group with a larger halogen or a methyl group could alter the fit within the hydrophobic pocket, leading to a change in the predicted binding energy.

Table 2: Example Molecular Docking Results of this compound Derivatives against a Hypothetical Kinase Target

CompoundR (at C3)R' (at C6)Docking Score (kcal/mol)Key Interactions with Hypothetical Residues
Parent-Cl-CH₂OH-8.5H-bond with Asp810, Pi-stacking with Tyr836
Derivative A-F-CH₂OH-8.2H-bond with Asp810, Pi-stacking with Tyr836
Derivative B-Br-CH₂OH-8.9H-bond with Asp810, Halogen bond with Val851
Derivative C-Cl-CH₂F-8.7H-bond with Asp810, Pi-stacking with Tyr836
Derivative D-Cl-COOH-9.1Salt bridge with Lys776, H-bond with Asp810

This data is hypothetical and for illustrative purposes. The docking scores and interactions are representative examples of what might be observed in such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR study was performed on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to understand the structural requirements for their antimycobacterial activity. researchgate.net

To build a QSAR model for derivatives of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) would be required. Various molecular descriptors would be calculated for each compound.

Commonly Used Molecular Descriptors:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity (MR).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A multilinear regression analysis could then be used to generate a QSAR equation. For instance, a hypothetical equation might look like:

pIC₅₀ = 1.25(±0.15)LogP - 0.45(±0.08)HOMO + 0.89(±0.12)*MR_R3 + 3.45

This equation would suggest that activity increases with higher hydrophobicity (LogP) and greater molar refractivity at the R3 substituent, but decreases with a higher HOMO energy. Such models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent derivatives.

Table 3: Hypothetical Data for a QSAR Model of this compound Derivatives

CompoundR3 SubstituentLogPHOMO (eV)pIC₅₀ (Experimental)pIC₅₀ (Predicted)
1-Cl2.1-6.56.86.7
2-F1.9-6.76.56.6
3-Br2.4-6.47.17.2
4-CH₃2.5-6.27.07.1
5-CN1.5-7.06.26.3
6-NO₂1.6-7.56.16.0

This table contains hypothetical data created to illustrate the components of a QSAR study. pIC₅₀ values are logarithmic measures of inhibitory concentration.

Preclinical Biological Target Identification and Mechanism of Action Studies

Exploration of the Imidazo[1,2-a]pyridine (B132010) Scaffold as a Molecular Probe

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. These structures are frequently utilized in the development of molecular probes to investigate biological processes and to identify and validate new drug targets. The inherent fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them particularly suitable for imaging applications in cellular and molecular biology.

In Vitro Biochemical Assay Development for Target Engagement

Biochemical assays are crucial for determining the direct interaction of a compound with its biological target. For the imidazo[1,2-a]pyridine class of compounds, a variety of in vitro assays have been developed to elucidate their mechanism of action.

Enzyme Inhibition Assays

Derivatives of the imidazo[1,2-a]pyridine scaffold have been widely reported as inhibitors of various enzymes, particularly kinases. For instance, different substituted imidazo[1,2-a]pyridines have shown inhibitory activity against kinases involved in cancer cell signaling. Although specific enzyme inhibition data for (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol is not available, a hypothetical enzyme inhibition assay could be designed as follows:

Assay Parameter Description
Enzyme A selected kinase (e.g., a receptor tyrosine kinase)
Substrate A peptide or protein substrate specific to the kinase
Detection Method Measurement of phosphate (B84403) incorporation into the substrate, often using radioisotopes (³²P-ATP) or fluorescence-based methods.
Compound This compound
Controls Positive control (known inhibitor), negative control (vehicle)
Data Analysis Calculation of IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Receptor Binding Assays

Imidazo[1,2-a]pyridine derivatives have also been investigated for their ability to bind to various receptors. These assays are fundamental in determining the affinity and selectivity of a compound for a particular receptor. A typical receptor binding assay for a G-protein coupled receptor (GPCR) might involve:

Assay Component Details
Receptor Source Cell membranes expressing the target receptor.
Radioligand A radioactively labeled ligand known to bind to the receptor with high affinity.
Test Compound This compound at various concentrations.
Incubation The receptor, radioligand, and test compound are incubated to allow for competitive binding.
Measurement The amount of radioligand bound to the receptor is measured.
Outcome Determination of the binding affinity (Ki) of the test compound.

Protein-Ligand Interaction Studies

To understand the molecular basis of target engagement, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed. These methods can provide detailed information about the binding mode of a ligand within the active site of a protein. For this compound, such studies would be invaluable in identifying the specific amino acid residues that interact with the chloro, methanol (B129727), and imidazopyridine core moieties, thus guiding further optimization of the compound.

Cellular Pathway Modulation Studies

Once a direct interaction with a biological target is established, the next step is to investigate the compound's effect on cellular signaling pathways.

Analysis of Cellular Signaling Pathways

Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a common approach is to analyze their impact on phosphorylation cascades within cancer cell lines. For example, if this compound were hypothesized to target a specific kinase in a cancer-related pathway, its effects could be studied using techniques like Western blotting.

A hypothetical study on the effect of this compound on a cancer cell line might yield the following results:

Target Protein Treatment Phosphorylation Status Inferred Pathway Effect
Kinase XVehicle ControlHighPathway is active
Kinase XThis compoundLowInhibition of Kinase X
Downstream Protein YVehicle ControlHighPathway is active
Downstream Protein YThis compoundLowInhibition of the signaling cascade

Investigation of Molecular Mechanisms at the Cellular Level

There is currently no publicly available research detailing the investigation of the molecular mechanisms of this compound at the cellular level. Studies on related but distinct imidazo[1,2-a]pyridine derivatives have explored their effects on cellular pathways. For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. nih.gov Another novel imidazo[1,2-a]pyridine compound was found to induce apoptosis in HeLa cells through a p53/Bax-mediated mitochondrial pathway. nih.gov However, these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in biological activity.

Target Validation Methodologies

As no specific biological targets for this compound have been identified, there are no target validation methodologies to report for this compound. The scientific literature does describe validation methods for targets of other imidazo[1,2-a]pyridine derivatives. For example, in the study of PI3Kα inhibitors, the kinase activity was evaluated using in vitro assays, and the downstream effects on the PI3K pathway were confirmed by Western blot analysis of key protein phosphorylation levels. nih.gov

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Role of (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol in Multistep Organic Synthesis

The primary utility of this compound in multistep organic synthesis lies in its capacity to be readily transformed into a more reactive functional group. The hydroxymethyl group at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring can be easily oxidized to the corresponding aldehyde, 3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde . This transformation is a pivotal step, as the aldehyde functionality opens up a vast array of subsequent chemical reactions, allowing for the introduction of molecular diversity and the construction of more elaborate molecular architectures.

The oxidation of the alcohol to the aldehyde is a standard and efficient process in organic chemistry, often achieved using a variety of oxidizing agents. This simple yet crucial step converts the relatively inert alcohol into a versatile electrophilic center, ready to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functional group manipulation underscores the importance of this compound as a stable precursor to a key synthetic intermediate.

Synthesis of Advanced Intermediates for Pharmaceutical Research

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Consequently, derivatives of this heterocyclic system are of significant interest in the discovery of new therapeutic agents. This compound serves as a key starting material for the synthesis of advanced intermediates that are further elaborated to produce potential drug candidates.

The chloro and hydroxymethyl (or aldehyde) functionalities on the imidazo[1,2-a]pyridine ring provide two distinct points for chemical modification. This allows for a modular approach to the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the chlorine atom can be a site for cross-coupling reactions, while the aldehyde derived from the methanol (B129727) group can be used to introduce a variety of side chains and functional groups. This dual reactivity makes it a valuable tool for medicinal chemists aiming to explore the chemical space around the imidazo[1,2-a]pyridine scaffold in the search for new and improved pharmaceutical agents.

Integration into Diverse Heterocyclic Systems

The aldehyde derivative of this compound is a key precursor for the construction of more complex, fused, and decorated heterocyclic systems. The electrophilic nature of the aldehyde allows it to react with a variety of nucleophiles, leading to the formation of new rings and the introduction of diverse structural motifs.

One notable application is in condensation reactions. For example, the 3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde can undergo a Claisen-Schmidt condensation with substituted acetophenones in the presence of a base. This reaction leads to the formation of 3-(3-chloroimidazo[1,2-a]pyridin-6-yl)-1-arylprop-2-en-1-ones, a class of compounds analogous to chalcones. scirp.org These propenone derivatives possess a conjugated system that can be further functionalized, and they have been investigated for their potential biological activities, including antifungal properties. scirp.org This demonstrates how the initial building block can be seamlessly integrated into a larger, more complex heterocyclic framework with potential biological relevance.

Case Studies of Its Application in Precursor Synthesis for Bioactive Compounds

While extensive, publicly available, detailed case studies specifically starting from this compound are limited, the synthetic utility of its core structure is well-documented in the broader context of imidazo[1,2-a]pyridine chemistry. The strategic importance of this building block can be illustrated through the synthesis of precursors for compounds with potential biological activity.

Synthesis of Chalcone-like Precursors with Antifungal Potential:

As mentioned previously, a practical application of this compound is in the synthesis of chalcone-like molecules. The synthesis begins with the oxidation of the starting methanol to 3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde . This aldehyde is then subjected to a Claisen-Schmidt condensation reaction with various substituted acetophenones. scirp.org This reaction forges a new carbon-carbon bond and constructs the α,β-unsaturated ketone moiety characteristic of chalcones. These resulting 3-(3-chloroimidazo[1,2-a]pyridin-6-yl)-1-arylprop-2-en-1-one derivatives have been synthesized and evaluated for their antifungal activity against resistant strains of Candida albicans. scirp.org This serves as a clear example of how this compound can be utilized as a precursor in the development of new potential therapeutic agents.

Starting MaterialKey IntermediateReaction TypeFinal Product ClassPotential Application
This compound3-Chloroimidazo[1,2-a]pyridine-6-carbaldehydeOxidation, Claisen-Schmidt Condensation3-(3-Chloroimidazo[1,2-a]pyridin-6-yl)-1-arylprop-2-en-1-onesAntifungal Agents

This case study highlights the straightforward yet powerful synthetic transformations that can be performed on this compound, demonstrating its value as a foundational element in the synthesis of bioactive compound precursors. The ability to readily access the key aldehyde intermediate paves the way for the exploration of a wide range of derivatives with diverse biological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol, and what reaction parameters require strict optimization?

  • Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of halogenated pyridine precursors with imidazole derivatives. Key steps include:

  • Cyclization : Using reagents like glacial acetic acid in methanol under reflux conditions to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Introducing the chlorine substituent at position 3 via electrophilic substitution or nucleophilic displacement. The methanol group at position 6 may be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .
  • Critical Parameters : Temperature control (e.g., reflux vs. 0°C for reductions), solvent polarity (methanol, THF), and stoichiometric ratios to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral ambiguities addressed?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methanol proton appears as a singlet (~1.5–2.5 ppm) in DMSO-d₆, while aromatic protons show splitting patterns dependent on ring substitution .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z [M+H]+ ~198–200) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX programs refine crystal structures to confirm bond lengths and angles .

Q. What in vitro assays are standard for assessing the antimicrobial activity of this compound?

  • Answer :

  • MIC Assays : Minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Time-Kill Studies : Evaluate bactericidal vs. bacteriostatic effects at varying concentrations .
  • Mechanistic Probes : Synergy testing with β-lactamase inhibitors to assess resistance profiles, given imidazo[1,2-a]pyridine derivatives' activity against drug-resistant strains .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) during structural elucidation be systematically resolved?

  • Answer :

  • 2D NMR Techniques : COSY and HSQC identify coupling networks; NOESY detects spatial proximity between protons (e.g., distinguishing para vs. meta chloro substitution) .
  • Isotopic Labeling : Deuterated analogs simplify splitting patterns in crowded aromatic regions .
  • Computational Modeling : DFT calculations predict chemical shifts (e.g., using Gaussian) and compare with experimental data to validate assignments .

Q. What strategies optimize synthetic yield in multi-step routes to this compound, particularly during halogenation and reduction steps?

  • Answer :

  • Halogenation : Use N-chlorosuccinimide (NCS) in DMF at 50°C for regioselective chlorination, monitored by TLC to halt at 80% conversion to avoid overhalogenation .
  • Reduction : LiAlH₄ in THF under inert atmosphere achieves >85% yield for carbonyl-to-methanol conversion but requires rigorous anhydrous conditions. NaBH₄ is safer but less efficient (yields ~60%) .
  • Workup : Flash chromatography (hexanes/acetone gradients) isolates the product with minimal degradation .

Q. How do structural modifications at the 3-chloro position influence the biological activity of imidazo[1,2-a]pyridine methanol derivatives?

  • Answer :

  • Electron-Withdrawing Effects : The chloro group enhances electrophilicity, improving interactions with bacterial DNA gyrase or fungal CYP51 .
  • SAR Studies : Replacing Cl with F or CF₃ alters lipophilicity (logP) and membrane permeability. For example, CF₃ analogs show enhanced anti-TB activity (MIC ~0.5 µg/mL) but increased cytotoxicity .
  • Crystallographic Data : SHELX-refined structures reveal that bulkier substituents at position 3 disrupt binding to hydrophobic enzyme pockets .

Q. What computational approaches predict the reactivity of the methanol group for targeted derivatization (e.g., prodrug design)?

  • Answer :

  • DFT Calculations : Model the hydroxyl group’s nucleophilicity to predict esterification or phosphorylation kinetics .
  • Molecular Dynamics (MD) : Simulate interactions with esterases or phosphatases to design cleavable prodrugs (e.g., acetyl-protected forms for improved bioavailability) .
  • Docking Studies : Map the methanol group’s hydrogen-bonding potential with target proteins (e.g., kinase ATP-binding sites) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between this compound and its structural analogs?

  • Answer :

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to control inoculum size and growth media .
  • Metabolic Stability : Test compound stability in liver microsomes; rapid degradation in some analogs may falsely reduce observed activity .
  • Structural Confirmation : Re-validate regiochemistry via X-ray crystallography to rule out positional isomerism as a confounding factor .

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(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol
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(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.